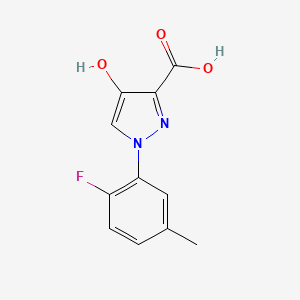

1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Overview

Description

This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a carboxylic acid group (-COOH) and a hydroxy group (-OH) suggests that it may have acidic properties and can participate in hydrogen bonding.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group suggests that this compound may be acidic. The fluorine atom could also affect the compound’s reactivity and stability .Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

This compound can serve as a precursor for boron reagents used in the Suzuki–Miyaura coupling reaction. This reaction is a cornerstone in organic synthesis, allowing the formation of carbon-carbon bonds under mild conditions. The boron reagents derived from this compound can be tailored for specific coupling conditions, enhancing the reaction’s efficiency and broadening its application scope .

Medicinal Chemistry: Drug Development

In medicinal chemistry, the compound’s derivatives could be explored for their potential as intermediates in drug synthesis. The boronic acid moiety, in particular, is a key functional group in the development of new pharmaceuticals, including inhibitors and anticancer agents .

Agriculture: Pesticide Synthesis

The derivatives of this compound may find applications in the synthesis of novel pesticides. By mimicking natural products and modifying their structure, researchers can create more effective and environmentally friendly agricultural chemicals .

Material Science: Polymer Chemistry

In material science, this compound could be utilized to create novel polymers with specific properties. For instance, incorporating the boronic acid functionality into polymers can lead to materials with unique binding capabilities, useful in sensors or as catalysts .

Environmental Science: Neutron Capture Therapy

Boron-containing compounds are essential in neutron capture therapy, a type of cancer treatment. The compound could be used to develop new boron carriers that are more stable and effective in targeting cancer cells .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s derivatives could be investigated for their role as enzyme inhibitors. By binding to active sites of enzymes, these derivatives can regulate biochemical pathways, which is crucial in understanding diseases and developing treatments .

Pharmacology: Boron Neutron Capture Therapy (BNCT)

In pharmacology, the compound’s boron-related derivatives could be significant in BNCT, an experimental form of radiotherapy for treating cancer. The boron compounds can be designed to accumulate in tumor cells and then be irradiated with neutrons, causing localized cell death without harming surrounding healthy tissue .

Analytical Chemistry: Chemical Sensors

Finally, in analytical chemistry, the compound’s ability to form stable complexes with various molecules can be harnessed to develop sensitive chemical sensors. These sensors could detect a wide range of substances, from environmental pollutants to biomarkers for diseases .

Safety and Hazards

properties

IUPAC Name |

1-(2-fluoro-5-methylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-6-2-3-7(12)8(4-6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTKUJCXIAFBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)

![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)

![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)

![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)